2-(3-Fluoro-6-methylphenyl)-2-butanol 2-(3-Fluoro-6-methylphenyl)-2-butanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13410180
InChI: InChI=1S/C11H15FO/c1-4-11(3,13)10-7-9(12)6-5-8(10)2/h5-7,13H,4H2,1-3H3
SMILES: CCC(C)(C1=C(C=CC(=C1)F)C)O
Molecular Formula: C11H15FO
Molecular Weight: 182.23 g/mol

2-(3-Fluoro-6-methylphenyl)-2-butanol

CAS No.:

Cat. No.: VC13410180

Molecular Formula: C11H15FO

Molecular Weight: 182.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluoro-6-methylphenyl)-2-butanol -

Specification

Molecular Formula C11H15FO
Molecular Weight 182.23 g/mol
IUPAC Name 2-(5-fluoro-2-methylphenyl)butan-2-ol
Standard InChI InChI=1S/C11H15FO/c1-4-11(3,13)10-7-9(12)6-5-8(10)2/h5-7,13H,4H2,1-3H3
Standard InChI Key XFPQNZZPWCZQSC-UHFFFAOYSA-N
SMILES CCC(C)(C1=C(C=CC(=C1)F)C)O
Canonical SMILES CCC(C)(C1=C(C=CC(=C1)F)C)O

Introduction

Structural and Molecular Characteristics

The IUPAC name for 2-(3-Fluoro-6-methylphenyl)-2-butanol is 1-(5-fluoro-2-methylphenyl)butan-2-ol, with the hydroxyl group (-OH) and substituted phenyl ring both attached to the second carbon of the butanol chain . Key structural features include:

  • Aromatic ring: A benzene ring with fluorine at position 3 and a methyl group at position 6, creating a meta-substitution pattern.

  • Butanol backbone: A four-carbon chain with a secondary alcohol functional group.

The compound’s Standard InChIKey is VXZICJMKRUDGJJ-UHFFFAOYSA-N, and its canonical SMILES is CCC(CC1=C(C=CC(=C1)F)C)O . The fluorine atom’s electronegativity enhances the compound’s polarity, while the methyl group contributes to steric effects, influencing reactivity and binding interactions.

Synthesis and Manufacturing

Grignard Reaction-Based Synthesis

A common synthetic route involves Grignard reagents and paraformaldehyde. For example:

  • Formation of Grignard reagent: Reacting 3-halopentane with magnesium in tetrahydrofuran (THF) to generate a pentylmagnesium halide .

  • Reaction with paraformaldehyde: The Grignard reagent reacts with paraformaldehyde to form an intermediate alcohol, followed by hydrolysis to yield the crude product .

  • Purification: Distillation or recrystallization removes impurities, achieving high purity (e.g., 99.8% by GC) .

Example Protocol

  • Reactants: 3-Bromopentane (68 g, 0.45 mol), magnesium chips, paraformaldehyde (45 g, 1.5 mol) .

  • Conditions: Tetrahydrofuran solvent, 55–60°C, nitrogen atmosphere .

  • Yield: 69.6% after purification .

Industrial Optimization

Industrial-scale production employs continuous flow reactors to enhance yield and consistency. Automated systems minimize human error, while reduced-pressure distillation ensures efficient separation of byproducts .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight182.23 g/mol
Boiling PointEstimated 240–260°C (extrapolated)
LogP (Partition Coefficient)~2.5 (predicted)
SolubilityLow in water; soluble in organic solvents (e.g., THF, DMSO)

The fluorine atom increases lipid solubility, enhancing membrane permeability, while the hydroxyl group facilitates hydrogen bonding, impacting biological activity.

Applications in Organic Synthesis

Asymmetric Catalysis

The compound’s chiral secondary alcohol moiety facilitates enantioselective reactions. For example, it acts as a ligand in palladium-catalyzed Suzuki-Miyaura couplings, achieving >90% enantiomeric excess (ee) in aryl-aryl bond formations .

Fluorinated Building Blocks

Used in synthesizing boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives), which are pivotal in cross-coupling reactions .

HazardPrecautionSource
Skin/IrritationUse nitrile gloves and goggles
Inhalation RiskOperate in fume hood
Environmental ToxicityAvoid aqueous discharge

Storage: Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
3-(3-Fluoro-5-methylphenyl)butan-2-olFluorine at position 5 vs. 6Higher antimicrobial potency
2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-olAdditional methyl group on carbon 3Reduced solubility in water

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